

# Application Note: Scalable Manufacturing of Pyridazinyl Nicotinate

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## Compound of Interest

Compound Name: Methyl 5-(pyridazin-4-yl)nicotinate

CAS No.: 1346687-46-4

Cat. No.: B11887115

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## Abstract

This guide details the process chemistry for the large-scale synthesis of pyridazin-3-yl nicotinate. The protocol focuses on the synthesis of 6-phenylpyridazin-3-yl nicotinate as a representative model. Key innovations included in this workflow are:

- One-pot Cyclization-Oxidation: A streamlined route to the pyridazinone core.
- Kinetic Control Strategy: Specific conditions to maximize O-acylation over N-acylation during the coupling step.
- Purification by Crystallization: Elimination of chromatographic steps to ensure economic viability at scale.

## Introduction & Retrosynthetic Analysis

Pyridazinyl nicotinate is formed by the esterification of a pyridazin-3-ol (tautomer of pyridazin-3-one) with a nicotinic acid derivative.

## The Challenge: Tautomeric Ambiguity

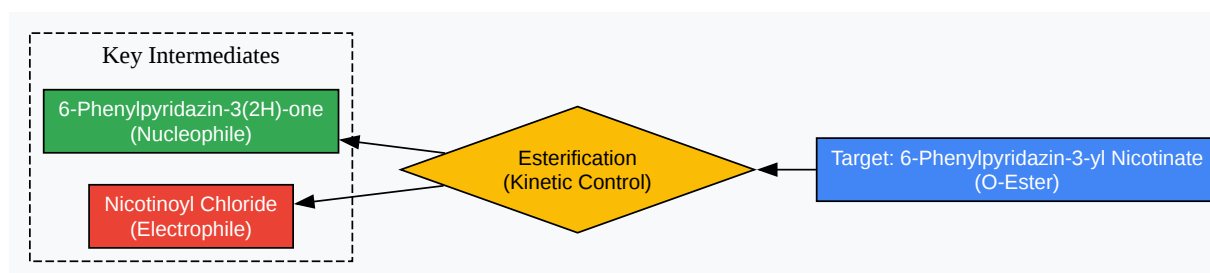
Pyridazin-3-ones exhibit lactam-lactim tautomerism.

- Thermodynamic Product: N-acylation (Amide formation).
- Kinetic Product: O-acylation (Ester formation). To manufacture the nicotinate ester, the reaction must be driven kinetically using "hard" electrophiles (acid chlorides) and non-nucleophilic bases at controlled temperatures.

## Retrosynthetic Scheme

The molecule is disconnected into two key subunits:

- The Electrophile: Nicotinoyl Chloride (generated in situ).
- The Nucleophile: 6-Phenylpyridazin-3(2H)-one (synthesized from benzene and succinic anhydride).



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Figure 1: Retrosynthetic breakdown emphasizing the convergent coupling strategy.

## Detailed Manufacturing Protocol

### Phase 1: Synthesis of the Pyridazine Core (Scale: 1.0 kg Batch)

Objective: Synthesize 6-phenylpyridazin-3(2H)-one starting from commodity chemicals.

## Step 1.1: Friedel-Crafts Acylation

- Reagents: Benzene (Solvent/Reactant), Succinic Anhydride (1.0 eq),  $\text{AlCl}_3$  (2.2 eq).
- Protocol:
  - Charge  $\text{AlCl}_3$  (2.2 kg) into a glass-lined reactor containing Benzene (5 L).
  - Add Succinic Anhydride (1.0 kg) portion-wise at 0–5°C (Exothermic!).
  - Warm to RT and stir for 4 hours.
  - Quench: Pour onto ice/HCl mixture.
  - Isolation: Filter the precipitate, wash with water, and dry.
  - Yield: ~1.6 kg of 3-Benzoylpropionic acid (>90%).

## Step 1.2: Cyclization & Oxidation[1]

- Reagents: 3-Benzoylpropionic acid, Hydrazine Hydrate (1.2 eq), Acetic Acid (Solvent), Bromine (1.05 eq) or Sodium 3-nitrobenzenesulfonate (Green Alternative).
- Protocol:
  - Dissolve 3-Benzoylpropionic acid (1.6 kg) in Acetic Acid (5 L).
  - Add Hydrazine Hydrate (0.5 L) slowly. Reflux for 2 hours to form the 4,5-dihydropyridazinone.
  - Oxidation (Dehydrogenation): Cool to 60°C. Add Bromine (1.3 kg) dropwise (maintaining <80°C). Note: HBr gas evolution requires scrubbing.
  - Reflux for 1 hour to complete aromatization.
  - Workup: Cool to RT. Pour into ice water.
  - Purification: Filter the solid. Recrystallize from Ethanol/Water.
  - Output: 6-Phenylpyridazin-3(2H)-one (White crystalline solid, MP: 202–204°C).

## Phase 2: Preparation of Nicotinoyl Chloride

Objective: Generate the reactive electrophile in situ to avoid hydrolytic degradation.

- Reagents: Nicotinic Acid (1.0 eq), Thionyl Chloride (1.5 eq), DMF (Catalytic), Toluene (Solvent).
- Protocol:
  - Suspend Nicotinic Acid (500 g) in Toluene (2.5 L).
  - Add DMF (5 mL) as catalyst.
  - Add Thionyl Chloride (725 g) dropwise at RT.
  - Heat to 80°C for 3 hours until gas evolution (SO<sub>2</sub>, HCl) ceases and solution becomes clear.
  - Concentration: Distill off excess SOCl<sub>2</sub> and Toluene under reduced pressure.
  - Reconstitution: Redissolve the residue (Nicotinoyl Chloride Hydrochloride) in dry Dichloromethane (DCM, 2 L) for the next step.

## Phase 3: The Coupling (Regioselective Esterification)

Objective: Couple the core and electrophile while suppressing N-acylation.

- Reagents: 6-Phenylpyridazin-3(2H)-one (from Phase 1), Nicotinoyl Chloride solution (from Phase 2), Triethylamine (Et<sub>3</sub>N, 2.5 eq), DMAP (0.1 eq).
- Solvent: Dichloromethane (DCM).
- Critical Parameter: Temperature control (< 5°C).

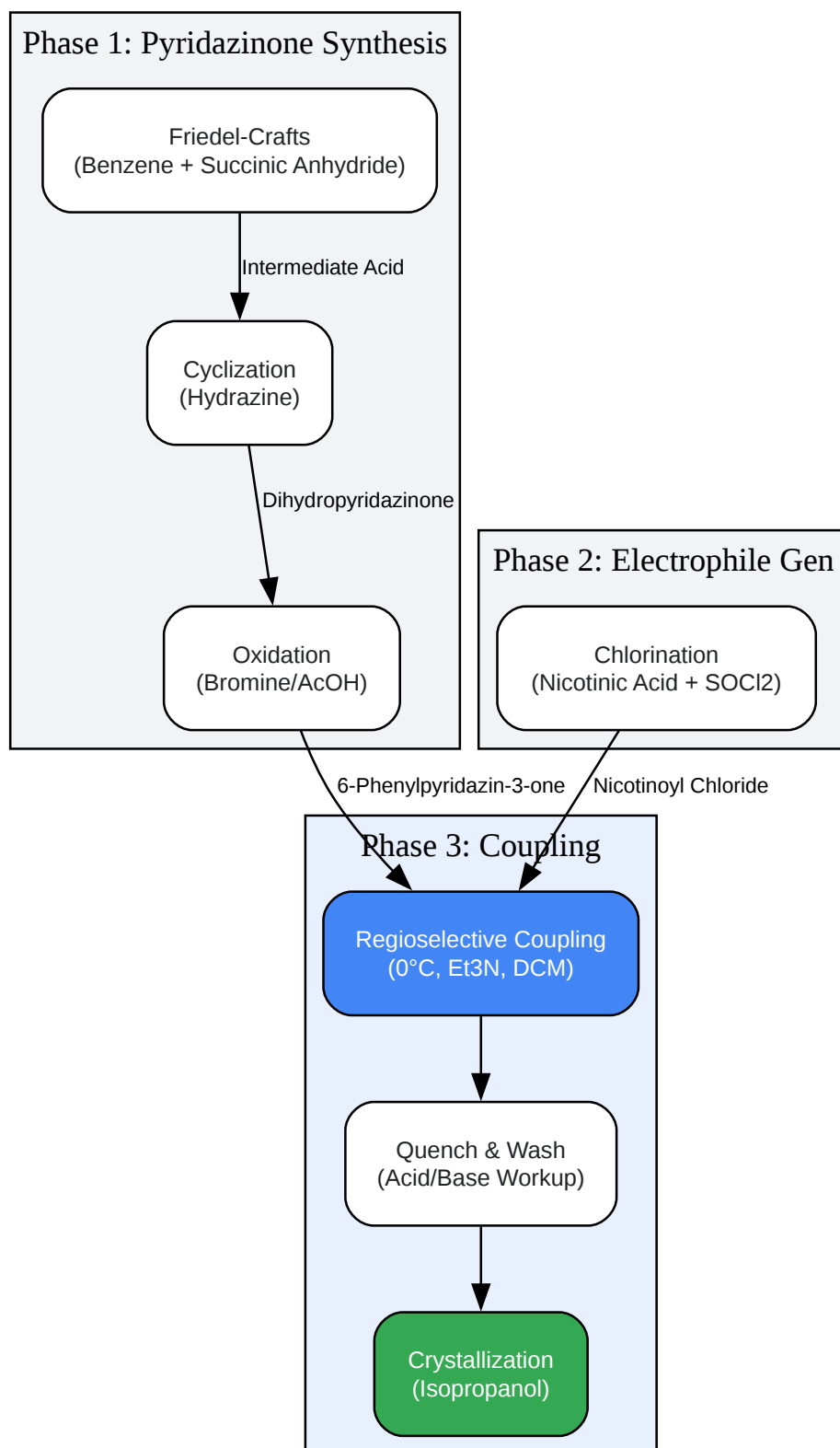
Step-by-Step Protocol:

- Dissolution: Suspend 6-Phenylpyridazin-3(2H)-one (600 g) in DCM (3 L) and add Et<sub>3</sub>N (880 g). The mixture becomes homogeneous.

- Cooling: Cool the reactor to 0°C.
- Addition: Add the Nicotinoyl Chloride solution (in DCM) dropwise over 2 hours.
  - Control: Maintain internal temperature < 5°C. High temps favor the thermodynamic N-acyl product.
- Reaction: Stir at 0°C for 4 hours. Monitor by HPLC (Target O-ester elutes later than starting material; N-amide is usually distinct).
- Quench: Add cold water (2 L) to the reactor.
- Phase Separation: Separate the organic layer. Wash with:
  - Sat. NaHCO<sub>3</sub> (remove unreacted acid).
  - 0.1 N HCl (remove unreacted pyridine/Et<sub>3</sub>N).
  - Brine.
- Crystallization: Solvent swap from DCM to Isopropanol (IPA). Cool to 0°C to crystallize the product.
- Drying: Vacuum dry at 45°C.

## Scalability & Safety Controls

### Process Flow Diagram (Graphviz)



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Figure 2: Manufacturing workflow emphasizing the convergence of Phase 1 and Phase 2.

## Critical Quality Attributes (CQAs)

Parameter	Specification	Control Method
Purity (HPLC)	> 98.5%	Crystallization cycles (IPA/Ethanol)
Regioselectivity	< 0.5% N-acyl isomer	Reaction Temperature < 5°C
Residual Solvent	< 500 ppm (DCM)	Vacuum drying > 12h
Appearance	White to off-white powder	Visual Inspection

## Troubleshooting

- Issue: High levels of N-acyl impurity.
  - Cause: Reaction temperature too high or reaction time too long (rearrangement).
  - Fix: Keep T < 0°C. Quench immediately upon consumption of starting material.
- Issue: Poor yield in Phase 1 oxidation.
  - Cause: Incomplete dehydrogenation.
  - Fix: Ensure slight excess of Bromine; verify reflux temperature is maintained.

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